N'-[(E)-(6,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide
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Overview
Description
N’-[(E)-(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)METHYLENE]-4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)METHYLENE]-4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE typically involves multi-step organic reactions. The starting materials often include 6,7-dimethoxy-1,3-benzodioxole and various pyrrole derivatives. The key steps in the synthesis may include:
Condensation Reactions: Formation of the hydrazide linkage through condensation of a hydrazine derivative with a carboxylic acid or ester.
Cyclization: Formation of the thieno[2,3-b]pyridine core through cyclization reactions.
Functional Group Modifications: Introduction of methoxy and methyl groups via alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)METHYLENE]-4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
N’-[(E)-(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)METHYLENE]-4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and biological activity.
Biological Studies: Investigation of its effects on various biological pathways and targets.
Material Science: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)METHYLENE]-4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE involves interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibition of specific enzymes involved in disease pathways.
Receptor Binding: Binding to receptors to modulate their activity.
Signal Transduction: Interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N’-[(E)-(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)METHYLENE]-4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE: is similar to other thieno[2,3-b]pyridine derivatives and pyrrole-containing compounds.
Uniqueness
Structural Complexity: The combination of multiple functional groups and heterocycles makes this compound unique.
Biological Activity: Its potential biological activities distinguish it from other similar compounds.
This compound’s unique structure and diverse reactivity make it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C25H24N4O6S |
---|---|
Molecular Weight |
508.5 g/mol |
IUPAC Name |
N-[(E)-(6,7-dimethoxy-1,3-benzodioxol-5-yl)methylideneamino]-4-(methoxymethyl)-6-methyl-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C25H24N4O6S/c1-14-9-16(12-31-2)18-19(29-7-5-6-8-29)23(36-25(18)27-14)24(30)28-26-11-15-10-17-21(35-13-34-17)22(33-4)20(15)32-3/h5-11H,12-13H2,1-4H3,(H,28,30)/b26-11+ |
InChI Key |
AWVVYWNHFBAXQA-KBKYJPHKSA-N |
Isomeric SMILES |
CC1=CC(=C2C(=C(SC2=N1)C(=O)N/N=C/C3=CC4=C(C(=C3OC)OC)OCO4)N5C=CC=C5)COC |
Canonical SMILES |
CC1=CC(=C2C(=C(SC2=N1)C(=O)NN=CC3=CC4=C(C(=C3OC)OC)OCO4)N5C=CC=C5)COC |
Origin of Product |
United States |
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